molecular formula C10H11Br B12822447 4-Bromo-1-methyl-2,3-dihydro-1H-indene

4-Bromo-1-methyl-2,3-dihydro-1H-indene

Cat. No.: B12822447
M. Wt: 211.10 g/mol
InChI Key: FDMMEFNTHXUKFP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the indene structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2,3-dihydro-1H-indene typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 1-methyl-2,3-dihydro-1H-indene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 4-hydroxy-1-methyl-2,3-dihydro-1H-indene or 4-amino-1-methyl-2,3-dihydro-1H-indene.

    Oxidation: Formation of 4-bromo-1-methyl-1H-indene-2-one or 4-bromo-1-methyl-1H-indene-2-carboxylic acid.

    Reduction: Formation of 1-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

4-Bromo-1-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2,3-dihydro-1H-indene depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

4-Bromo-1-methyl-2,3-dihydro-1H-indene can be compared with other similar compounds such as:

    4-Bromo-1-indanone: Similar structure but with a carbonyl group at the 1st position.

    4-Methyl-1H-indene: Lacks the bromine atom at the 4th position.

    1-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom at the 4th position.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

4-bromo-1-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,7H,5-6H2,1H3

InChI Key

FDMMEFNTHXUKFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC=C2Br

Origin of Product

United States

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